N'-[2-(4-bromophenoxy)acetyl]benzohydrazide
Overview
Description
N’-[2-(4-bromophenoxy)acetyl]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a bromophenoxy group and a benzohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-bromophenoxy)acetyl]benzohydrazide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with benzohydrazide under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-bromophenoxy)acetyl]benzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-bromophenoxy)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzohydrazide oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[2-(4-bromophenoxy)acetyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N’-[2-(4-bromophenoxy)acetyl]benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can enhance binding affinity, while the benzohydrazide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-chlorophenoxy)acetyl]benzohydrazide
- N’-[2-(4-fluorophenoxy)acetyl]benzohydrazide
- N’-[2-(4-methylphenoxy)acetyl]benzohydrazide
Uniqueness
N’-[2-(4-bromophenoxy)acetyl]benzohydrazide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen or alkyl substituents, the bromine atom can enhance certain properties such as binding affinity and specificity for molecular targets.
Biological Activity
N'-[2-(4-bromophenoxy)acetyl]benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant studies and findings.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation reaction between 4-bromophenoxyacetic acid and benzohydrazide. The resulting compound is characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, to confirm its structure and purity.
2.1 Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzohydrazide derivatives, including this compound. The compound exhibits significant activity against various bacterial strains. For instance, in vitro tests showed that it effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .
2.2 Anticancer Activity
This compound has also shown promising anticancer properties. In studies involving various cancer cell lines, including human colon cancer (HCT116), the compound demonstrated significant cytotoxic effects with IC50 values ranging from 5 to 10 µM, indicating its potential as a chemotherapeutic agent .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). Molecular docking studies reveal that it binds effectively to these enzymes' active sites, disrupting their functions and leading to cell death in microbial and cancer cells .
- Receptor Interaction : It has been suggested that the compound may interact with specific receptors involved in cell signaling pathways, potentially modulating processes like apoptosis in cancer cells .
4. Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against a panel of antibiotic-resistant bacterial strains. Results indicated that it not only inhibited growth but also reduced biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .
- Anticancer Research : In another study focusing on its anticancer potential, researchers found that treatment with the compound led to significant apoptosis in HCT116 cells, as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential .
5. Conclusion
This compound represents a promising candidate for further development as an antimicrobial and anticancer agent. Its ability to inhibit critical enzymes and induce apoptosis suggests significant therapeutic potential. Ongoing research will be crucial to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.
Properties
IUPAC Name |
N'-[2-(4-bromophenoxy)acetyl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGHYCERYKRCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383060 | |
Record name | N'-[2-(4-bromophenoxy)acetyl]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5237-44-5 | |
Record name | N'-[2-(4-bromophenoxy)acetyl]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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